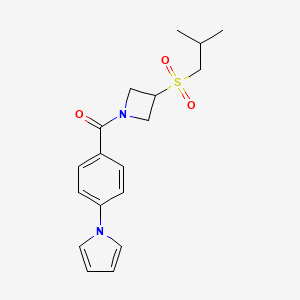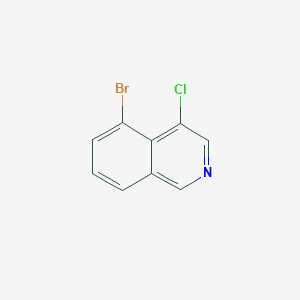![molecular formula C24H23FN4O3 B2494016 4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide CAS No. 1207025-66-8](/img/structure/B2494016.png)
4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research into pyrimidin-5-yl compounds and their derivatives has revealed significant insights into their synthesis, structural characteristics, and properties. These compounds often exhibit notable biological activities, making them of interest in various scientific fields.
Synthesis Analysis
The synthesis of pyrimidin-5-yl derivatives involves multi-step chemical reactions, starting from basic pyrimidine scaffolds and incorporating various functional groups to achieve the desired compound. For example, the synthesis of related compounds has been achieved by condensation reactions, with modifications allowing for the introduction of specific substituents such as methoxyphenoxy groups (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidin-5-yl derivatives is often determined using crystallography and density functional theory (DFT) calculations. These studies reveal the bond lengths, angles, and overall geometry of the compounds, providing insights into their reactivity and interactions with biological targets. For instance, DFT has been used to compare optimized geometric bond lengths and angles with X-ray diffraction values, demonstrating the stability and electronic characteristics of these molecules (Karabulut et al., 2014).
科学的研究の応用
Synthesis and Medicinal Applications
4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide, due to its pyrimidine core, is significant in medicinal and pharmaceutical industries. Pyrimidines have been known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Their synthesis often involves complex reactions with a focus on improving bioavailability and structural complexity for broader applications. Recent studies have explored the synthesis of pyrimidine derivatives using hybrid catalysts, emphasizing the importance of pyrimidine scaffolds in drug development and the role of hybrid catalysts in the synthesis of lead molecules for medicinal use (Parmar et al., 2023).
Optoelectronic Applications
Recent research highlights the incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems, demonstrating their value in creating novel optoelectronic materials. These derivatives are being investigated for their potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and for their applications as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anti-Inflammatory and Anti-Cancer Properties
Pyrimidine derivatives are also being studied for their anti-inflammatory and anti-cancer properties. They have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. Moreover, pyrimidine-based scaffolds have shown significant cell-killing effects through varied mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the versatility and potential of pyrimidine compounds in pharmacological applications (Kaur et al., 2014).
特性
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-31-18-4-6-22(32-2)21(12-18)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCTYUYTIQHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

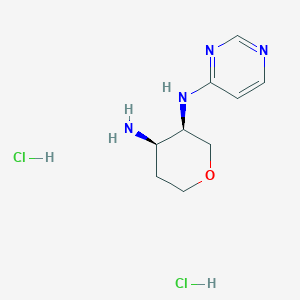
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)
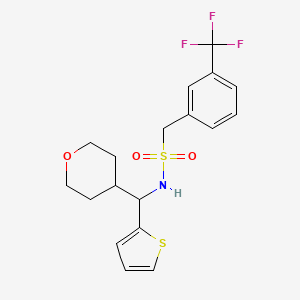
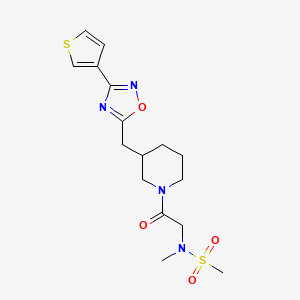
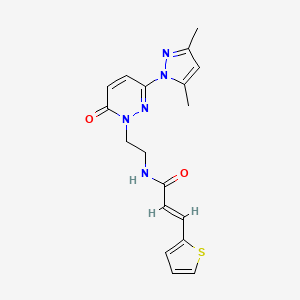
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

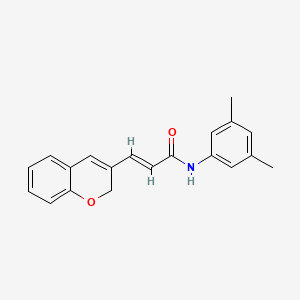
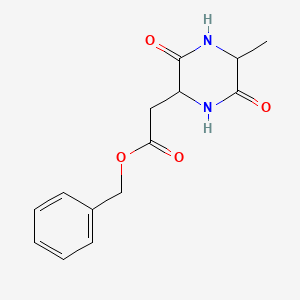
![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)
![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
